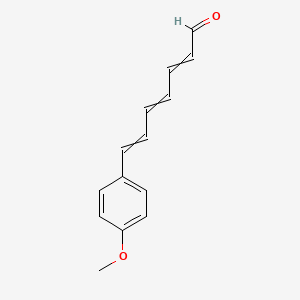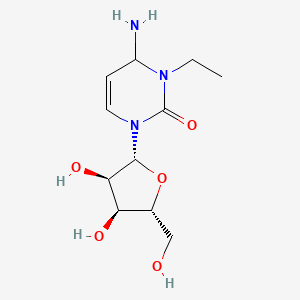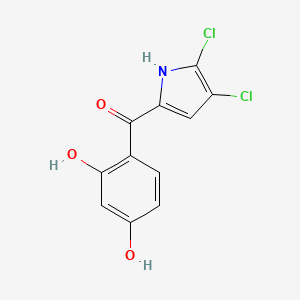![molecular formula C15H19AsN2O3 B14648086 3-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid CAS No. 54010-99-0](/img/structure/B14648086.png)
3-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid is a complex organic compound that contains both an arylamine and an organoarsenic group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl-(2-methylphenyl)arsanyl]aniline typically involves the reaction of 3-ethylaniline with an organoarsenic reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their reaction to form the final product. The process is designed to be efficient and scalable, with considerations for cost, safety, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Ethyl-(2-methylphenyl)arsanyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other by-products.
Reduction: Reduction reactions can convert the arsenic group to a lower oxidation state.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield arsenic oxides, while nitration can introduce nitro groups onto the aromatic ring.
Applications De Recherche Scientifique
3-[Ethyl-(2-methylphenyl)arsanyl]aniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[Ethyl-(2-methylphenyl)arsanyl]aniline involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other organoarsenic compounds, such as:
Arsenic trioxide: Used in medicine for the treatment of certain types of cancer.
Roxarsone: An organoarsenic compound used as a feed additive in poultry farming.
Uniqueness
3-[Ethyl-(2-methylphenyl)arsanyl]aniline is unique due to its specific structure, which combines an arylamine with an organoarsenic group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
54010-99-0 |
|---|---|
Formule moléculaire |
C15H19AsN2O3 |
Poids moléculaire |
350.24 g/mol |
Nom IUPAC |
3-[ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid |
InChI |
InChI=1S/C15H18AsN.HNO3/c1-3-16(13-8-6-9-14(17)11-13)15-10-5-4-7-12(15)2;2-1(3)4/h4-11H,3,17H2,1-2H3;(H,2,3,4) |
Clé InChI |
UQDMUEHTUWGXMW-UHFFFAOYSA-N |
SMILES canonique |
CC[As](C1=CC=CC(=C1)N)C2=CC=CC=C2C.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


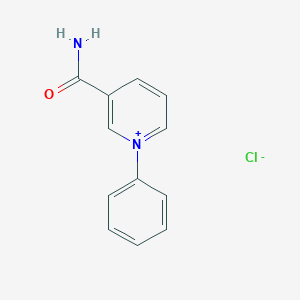

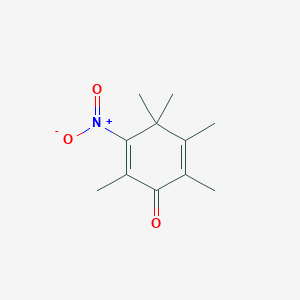
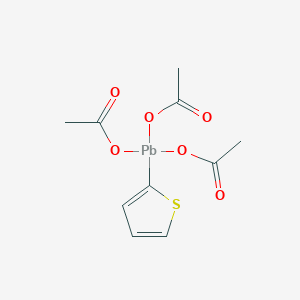



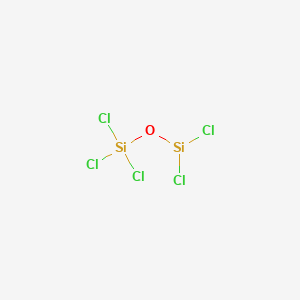

![4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14648059.png)
